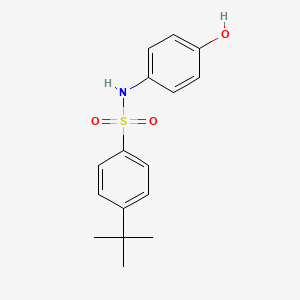

4-tert-butyl-N-(4-hydroxyphenyl)benzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

4-tert-butyl-N-(4-hydroxyphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S/c1-16(2,3)12-4-10-15(11-5-12)21(19,20)17-13-6-8-14(18)9-7-13/h4-11,17-18H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKOGGLYESDINJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(4-hydroxyphenyl)benzenesulfonamide typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 4-aminophenol. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 4-tert-butyl-N-(4-hydroxyphenyl)benzenesulfonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-tert-butyl-N-(4-hydroxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Electrophilic reagents such as bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

4-tert-butyl-N-(4-hydroxyphenyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-tert-butyl-N-(4-hydroxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the sulfonamide group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The tert-butyl group consistently enhances lipophilicity and steric bulk, improving metabolic stability and binding affinity in drug candidates .

- Electron-donating substituents (e.g., methoxy in bosentan) optimize receptor interactions, while electron-withdrawing groups (e.g., fluoro in NFR3/4) facilitate radical reactions .

Physicochemical and Pharmacological Properties

Lipophilicity and Stability

- 4-tert-Butyl-N-(4-hydroxyphenyl)benzenesulfonamide: The tert-butyl group confers high lipophilicity (logP ~3.5 estimated), slowing hydrolysis of the sulfonamide bond compared to non-bulky analogues .

- 2-(Benzenesulfonamide)-N-(4-hydroxyphenyl)acetamide : Exhibits superior stability and lipophilicity relative to its carboxylic acid counterpart (compound 2 in ), which is rapidly excreted due to higher hydrophilicity .

- Bosentan : The bipyrimidinyl and hydroxyethoxy groups balance lipophilicity and aqueous solubility, enabling oral bioavailability .

Metabolic and Toxicological Profiles

- Hepatotoxicity: Unlike acetaminophen derivatives, 4-tert-butyl-N-(4-hydroxyphenyl)benzenesulfonamide-based analgesics (e.g., ) avoid hepatotoxic metabolites due to stabilized amide bonds .

Biologische Aktivität

4-tert-butyl-N-(4-hydroxyphenyl)benzenesulfonamide, also known as a benzenesulfonamide derivative, has garnered attention for its diverse biological activities. This compound is characterized by its sulfonamide functional group, which is known for its ability to interact with various biological targets, including enzymes and receptors. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- IUPAC Name : 4-tert-butyl-N-(4-hydroxyphenyl)benzenesulfonamide

- Molecular Formula : C15H19NO3S

- Molecular Weight : 295.39 g/mol

The mechanism of action for 4-tert-butyl-N-(4-hydroxyphenyl)benzenesulfonamide primarily involves the inhibition of certain enzymes, particularly carbonic anhydrases (CAs), which play a crucial role in various physiological processes. The compound's sulfonamide group allows it to mimic the natural substrate of these enzymes, leading to competitive inhibition.

Enzyme Inhibition

Research indicates that derivatives of benzenesulfonamides exhibit significant inhibitory effects on carbonic anhydrase IX (CA IX), with IC50 values ranging from 10.93 to 25.06 nM, demonstrating selectivity over other isoforms such as CA II (IC50 values of 1.55 to 3.92 μM) . This selectivity is critical for therapeutic applications, particularly in cancer treatment where CA IX is often overexpressed.

Anticancer Activity

Several studies have highlighted the anticancer properties of 4-tert-butyl-N-(4-hydroxyphenyl)benzenesulfonamide and its analogs. For instance, compound 4e derived from similar structures was shown to induce apoptosis in MDA-MB-231 breast cancer cells, increasing annexin V-FITC positivity significantly compared to controls . This suggests that the compound may act through mechanisms that promote programmed cell death in tumor cells.

Antibacterial and Antibiofilm Activity

The compound also exhibits antibacterial properties. Studies have reported significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae at concentrations around 50 µg/mL . The ability to disrupt biofilm formation further enhances its potential as an antibacterial agent, making it a candidate for treating infections caused by resistant bacterial strains.

Case Study: Carbonic Anhydrase Inhibition

A study focusing on the design and synthesis of thiazolone–benzenesulfonamides demonstrated that compounds similar to 4-tert-butyl-N-(4-hydroxyphenyl)benzenesulfonamide effectively inhibited CA IX. The binding interactions were analyzed through molecular docking studies, revealing favorable interactions with key residues in the active site .

| Compound | IC50 (CA IX) | IC50 (CA II) | Apoptosis Induction | Antibacterial Activity |

|---|---|---|---|---|

| 4e | 10.93 nM | 1.55 μM | Yes (22-fold increase) | Yes (80.69% against S. aureus) |

| 4g | 25.06 nM | 3.92 μM | Moderate | Yes (69.74% against S. aureus) |

| 4h | Not specified | Not specified | Moderate | Yes (68.30% against S. aureus) |

Pharmacokinetics and Toxicity

Predictive ADMET studies have indicated promising pharmacokinetic properties for derivatives of this compound, suggesting good absorption and distribution profiles while maintaining low toxicity levels . Understanding the pharmacokinetics is essential for developing effective therapeutic regimens.

Q & A

Q. What are the established synthetic routes for 4-tert-butyl-N-(4-hydroxyphenyl)benzenesulfonamide, and what critical parameters influence yield optimization?

Methodological Answer: The synthesis typically involves sulfonylation of 4-tert-butylbenzenesulfonyl chloride with 4-aminophenol under basic conditions. Key parameters include:

- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reactivity.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity .

- Catalysis : Triethylamine or pyridine is used to neutralize HCl byproducts and drive the reaction forward.

Example Protocol :

| Step | Parameter | Conditions |

|---|---|---|

| 1 | Reactant ratio | 1:1.2 (4-aminophenol:sulfonyl chloride) |

| 2 | Reaction time | 4–6 hours under reflux |

| 3 | Yield optimization | pH maintained at 8–9 via dropwise base addition . |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., N–H⋯O and O–H⋯O interactions) and confirms molecular conformation. Lattice parameters and space group symmetry are critical for polymorphism studies .

- NMR spectroscopy : H and C NMR identify substituent effects (e.g., tert-butyl group at δ ~1.3 ppm for H).

- FT-IR : Confirms sulfonamide S=O stretches (1350–1150 cm) and phenolic O–H vibrations (3200–3600 cm).

Data Table (Crystallographic Parameters from ):

| Parameter | Value |

|---|---|

| Space group | P2/c |

| Hydrogen bonds | N–H⋯O (2.08 Å), O–H⋯O (1.85 Å) |

| Dihedral angle (aryl rings) | 87.3° |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across different studies?

Methodological Answer: Contradictions often arise from assay variability. Strategies include:

- Standardized protocols : Use uniform cell lines (e.g., HepG2 for cytotoxicity) and concentration ranges (IC values at 1–100 µM).

- Orthogonal assays : Combine enzymatic inhibition studies (e.g., kinase assays) with cellular viability tests (MTT assays).

- Meta-analysis : Compare structural analogs (e.g., substituent effects on bioactivity) to identify trends. For example, the tert-butyl group may enhance lipophilicity but reduce solubility, affecting membrane permeability .

Q. What computational modeling approaches predict interaction mechanisms with biological targets?

Methodological Answer:

- Docking studies (AutoDock Vina) : Simulate binding to serine proteases or kinases. Focus on sulfonamide’s hydrogen-bonding with active-site residues (e.g., His57 in trypsin-like proteases).

- Molecular Dynamics (MD) : Analyze stability of ligand-receptor complexes over 100 ns simulations (AMBER/CHARMM force fields).

- Quantum Mechanics (QM) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions. For example, the phenolic -OH group may act as a hydrogen-bond donor .

Q. What strategies exist for polymorph screening and characterization in this sulfonamide derivative?

Methodological Answer:

- Solvent screening : Test 10+ solvents (e.g., ethanol, acetonitrile, DMSO) under varying temperatures.

- Thermal analysis (DSC/TGA) : Identify desolvation events and melting points. For example, anhydrous forms may melt 10–15°C higher than hydrates.

- XRPD : Compare diffraction patterns to known polymorphs (e.g., Form I vs. Form II in ).

Example Polymorph Data:

| Polymorph | Solvent System | Melting Point (°C) |

|---|---|---|

| Form I | Ethanol/water | 192–194 |

| Form II | Acetonitrile | 185–187 |

Q. How does the tert-butyl substituent influence physicochemical properties compared to other alkyl groups?

Methodological Answer:

- Lipophilicity : tert-butyl increases logP by ~1.5 units vs. methyl (measured via HPLC).

- Steric effects : Reduces rotational freedom in the sulfonamide moiety, confirmed by X-ray torsion angles (85–90° vs. 70–75° for methyl analogs) .

- Solubility : tert-butyl lowers aqueous solubility (0.1 mg/mL vs. 1.2 mg/mL for unsubstituted derivatives). Use co-solvents (e.g., PEG 400) for in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.